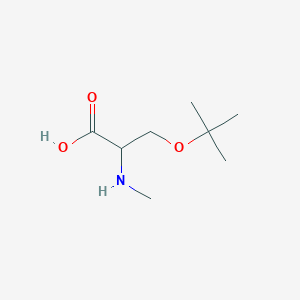
3-(Tert-butoxy)-2-(methylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-O-tert-butyl-L-serine is a modified amino acid derivative that has gained attention in the field of peptide synthesis. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl group attached to the oxygen atom of the serine residue. These modifications enhance the stability and solubility of the compound, making it a valuable building block in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-O-tert-butyl-L-serine typically involves the protection of the serine hydroxyl group with a tert-butyl group, followed by the methylation of the amino group. One common method is the Fmoc/tBu solid-phase peptide synthesis, which involves the use of a solid polymeric protecting group and allows for the use of an excess of reagents to achieve quantitative yields . The intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps.
Industrial Production Methods
In industrial settings, the synthesis of N-Methyl-O-tert-butyl-L-serine can be scaled up using similar methods as those used in research laboratories. The use of greener solvents in solid-phase peptide synthesis has been proposed to reduce the environmental impact and improve the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the tert-butyl protecting group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the removal of the tert-butyl group, resulting in the formation of N-Methyl-L-serine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-O-tert-butyl-L-serine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-Methyl-O-tert-butyl-L-serine involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the methyl and tert-butyl groups can enhance the stability and solubility of the peptides, making them more resistant to degradation and improving their bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-serine: Lacks the tert-butyl group, making it less stable and soluble compared to N-Methyl-O-tert-butyl-L-serine.
O-tert-butyl-L-serine: Does not have the methyl group on the nitrogen atom, resulting in different chemical properties.
N-Methyl-O-tert-butyl-L-threonine: Similar structure but with an additional methyl group on the carbon atom adjacent to the hydroxyl group.
Uniqueness
N-Methyl-O-tert-butyl-L-serine is unique due to the presence of both the methyl and tert-butyl groups, which confer enhanced stability and solubility. These properties make it a valuable compound in peptide synthesis and other applications where stability and solubility are critical.
Eigenschaften
IUPAC Name |
2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
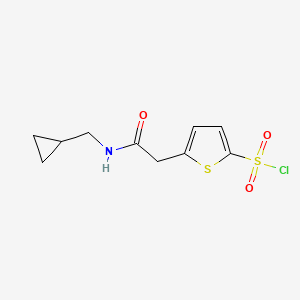

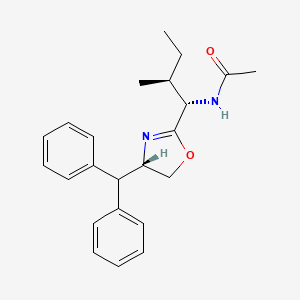
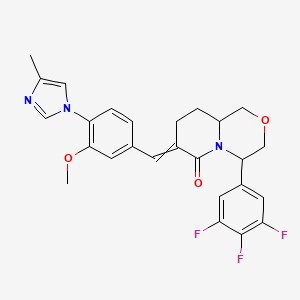
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)


![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
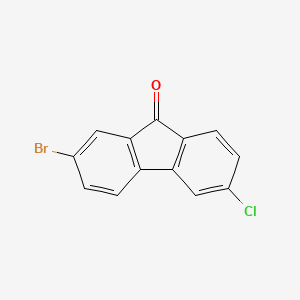
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
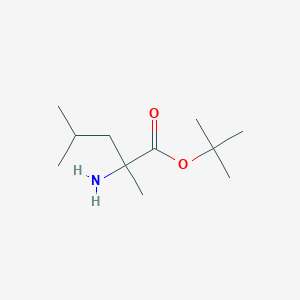
![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
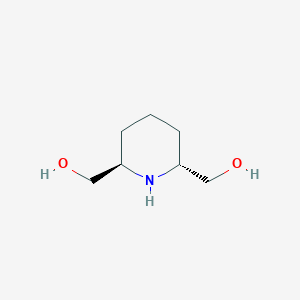
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
